molecular formula C5H5NO2S B053473 5-Methylthiazole-4-carboxylic acid CAS No. 120237-76-5

5-Methylthiazole-4-carboxylic acid

Cat. No. B053473
M. Wt: 143.17 g/mol
InChI Key: OIWNDJQQIMISPC-UHFFFAOYSA-N
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Description

5-Methylthiazole-4-carboxylic acid is a chemical compound that is a part of various synthesis processes and biological studies. It's involved in the creation of diverse biologically active compounds and has relevance in the synthesis of heterocycles and other organic compounds.

Synthesis Analysis

The synthesis of 5-Methylthiazole-4-carboxylic acid and related compounds often involves the use of various catalytic processes and nucleophilic reactions. For example, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides is a method used for the synthesis of related triazole amino acids, which can be employed in the preparation of triazole-containing dipeptides (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure of 5-Methylthiazole-4-carboxylic acid and its derivatives is crucial for their chemical properties and biological activities. Detailed structural studies, often using density functional theory, provide insights into the stability, electronic, and spectroscopic properties of these compounds (Singh et al., 2019).

Chemical Reactions and Properties

This compound is involved in various chemical reactions, including nucleophilic ring opening and cyclizations, leading to the formation of different derivatives. These reactions are significant for synthesizing biologically active molecules and constructing diverse molecular scaffolds (Amareshwar et al., 2011).

Safety And Hazards

5-Methylthiazole-4-carboxylic acid may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)6-2-9-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWNDJQQIMISPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555970
Record name 5-Methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthiazole-4-carboxylic acid

CAS RN

120237-76-5
Record name 5-Methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1,3-thiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of methyl 5-methyl-1,3-thiazole-4-carboxylate (1.17 g, 7.4 mmol) in methanol (15 mL) was added 8N aqueous sodium hydroxide solution (2.00 mL), and the mixture was stirred at room temperature for 18 hr. 6N Hydrochloric acid (2.67 mL) was added to the mixture, and the mixture was concentrated under reduced pressure. Water was added to the residue, and the precipitate was collected by filtration, and washed with water. The precipitate was suspended in a mixed solvent of ethyl acetate (9 mL) and ethanol (1 mL), and the mixture was stirred at 80° C. for 3 min. After allowing to cool to room temperature, the precipitate was collected by filtration, washed with ethyl acetate, and dried under reduced pressure to give the title compound (531 mg, yield 50%) as a pale-yellow solid.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.67 mL
Type
reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylthiazole-4-carboxylic acid
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5-Methylthiazole-4-carboxylic acid
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Reactant of Route 5
5-Methylthiazole-4-carboxylic acid
Reactant of Route 6
5-Methylthiazole-4-carboxylic acid

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